4-Hydroxyphenacyl coenzyme A is a biochemical compound that plays a significant role in various metabolic pathways, particularly in the context of coenzyme A metabolism. It is derived from the phenacyl group and is involved in the synthesis and utilization of coenzyme A, a crucial cofactor in cellular metabolism.
4-Hydroxyphenacyl coenzyme A can be synthesized through various biochemical pathways involving the metabolism of aromatic compounds. It is often studied in relation to its role in microbial metabolism and the biosynthesis of polyhydroxyalkanoates, as well as its implications in biotechnological applications.
This compound falls under the category of coenzyme derivatives and is classified as an acyl-CoA thioester. Coenzyme A derivatives are vital for numerous biochemical reactions, including fatty acid metabolism, energy production, and the synthesis of various biomolecules.
The synthesis of 4-Hydroxyphenacyl coenzyme A typically involves enzymatic processes that utilize substrates containing hydroxyphenyl groups. One method includes the use of acyl-CoA synthetases that activate 4-hydroxyphenyl compounds to form their corresponding CoA thioesters.
The molecular structure of 4-Hydroxyphenacyl coenzyme A consists of a hydroxyphenyl group attached to a coenzyme A moiety via a thioester bond. The key functional groups include:
4-Hydroxyphenacyl coenzyme A participates in several biochemical reactions, primarily involving acylation and deacylation processes.
The mechanism of action for 4-Hydroxyphenacyl coenzyme A involves its role as an acyl donor in enzymatic reactions.
4-Hydroxyphenacyl coenzyme A (4-hydroxyphenacyl-CoA) serves as a stable substrate analog for studying the catalytic mechanism of 4-hydroxybenzoyl-CoA thioesterase in Arthrobacter species. This enzyme adopts a tetrameric "hot dog fold" structure, characterized by six antiparallel β-strands flanked by a long α-helix per subunit. The tetramer assembles as a dimer of dimers, with α-helices oriented outward. Each active site is formed at the interface of three subunits, creating a deep catalytic pocket that accommodates the 4-hydroxybenzoyl moiety and Coenzyme A (CoA) units of the substrate [1] [10].
Raman spectroscopy studies of enzyme-substrate complexes reveal that 4-hydroxyphenacyl-CoA binds in two distinct protonation states within the active site: one with a protonated 4-hydroxyl group (4-OH) and another as a deprotonated phenolate anion (4-O⁻). This dual population persists across pH 7.3–9.8, indicating that the active site environment decouples the substrate’s ionization state from bulk solvent pH. The rigidity of the bound thioester group is evidenced by narrow C=O (1,655 cm⁻¹) and C-S (730 cm⁻¹) vibrational bands, consistent with a syn gauche conformation optimal for nucleophilic attack [5].
Table 1: Key Vibrational Bands of 4-Hydroxyphenacyl-CoA in Arthrobacter Thioesterase
Vibrational Mode | Neutral Form (4-OH) | Ionized Form (4-O⁻) | Conformational Implication |
---|---|---|---|
C=O Stretch | 1,665 cm⁻¹ | 1,655 cm⁻¹ | Rigid positioning for hydrolysis |
C-S Stretch | 740 cm⁻¹ | 730 cm⁻¹ | Syn gauche conformation |
Ring Mode | 1,600 cm⁻¹ | 1,580 cm⁻¹ | Altered electron distribution |
Glu73 is the catalytic nucleophile essential for hydrolyzing 4-hydroxybenzoyl-CoA. Structural and kinetic analyses confirm that Glu73 attacks the substrate’s thioester carbonyl carbon, forming a covalent anhydride intermediate. This intermediate is subsequently hydrolyzed by a water molecule activated by Thr77. Site-directed mutagenesis replacing Glu73 with aspartate (E73D) reduces catalytic efficiency (kcat/KM) by 10,000-fold, confirming its role in nucleophilic catalysis. The E73D variant shifts to a single-step hydrolysis mechanism where Asp73 acts solely as a general base, demonstrating the residue’s dual functionality depending on side-chain length [10].
Proton transfer during catalysis involves Glu78, which deprotonates the substrate’s 4-hydroxyl group. This interaction forms a low-barrier hydrogen bond with the phenolate oxygen, polarizing the thioester carbonyl and enhancing electrophilicity. Mutation of Glu78 to glutamine (E78Q) disrupts this interaction, increasing KM 20-fold and decreasing kcat 100-fold. Isotope-labeling experiments further verify Glu73’s nucleophilic role, showing incorporation of ¹⁸O into 4-hydroxybenzoate only when Glu73 forms the anhydride intermediate [5] [10].
Table 2: Kinetic Parameters of Arthrobacter Thioesterase Mutants
Enzyme Variant | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Catalytic Defect |
---|---|---|---|---|
Wild-Type | 1.2 | 6.7 | 5.6 × 10⁶ | None |
E73A | 1.5 | 0.0006 | 4.0 × 10² | 14,000-fold loss |
E73D | 1.3 | 0.04 | 3.1 × 10⁴ | 180-fold loss |
T77A | 1.4 | 0.15 | 1.1 × 10⁵ | 50-fold loss |
E78Q | 24.0 | 0.07 | 2.9 × 10³ | 1,900-fold loss |
Although both Arthrobacter and Pseudomonas species 4-hydroxybenzoyl-CoA thioesterases share the hot dog fold and tetrameric organization, their quaternary architectures differ substantially. In Pseudomonas strain CBS3 (PDB: 1LO7), the tetramer assembles with α-helices projecting toward the dimer-dimer interface, contrasting with the outward-facing helices in Arthrobacter. This topological divergence repositions catalytic residues: The Pseudomonas active site uses Ser91 and Asp17 for substrate binding and catalysis, whereas Arthrobacter relies on Glu73 and Glu78 [1] [9].
Active site configurations further reflect mechanistic adaptations. Pseudomonas’s substrate-binding pocket lacks residues equivalent to Glu78, resulting in exclusive binding of 4-hydroxyphenacyl-CoA in the neutral phenol form (4-OH). Raman spectra show no phenolate-associated vibrations (e.g., 1,580 cm⁻¹) in Pseudomonas complexes. Instead, polarization of the thioester carbonyl is achieved through helix-dipole interactions and hydrogen bonding to backbone amides, with Asp17 positioned 3.2 Å from the carbonyl carbon to facilitate nucleophilic attack [5] [9].
Despite structural differences, both enzymes exhibit similar catalytic efficiencies (kcat/KM ≈ 10⁶ M⁻¹s⁻¹) and overlapping substrate specificities for para-substituted benzoyl-CoA derivatives. This functional convergence arises from distinct evolutionary pathways within the hot dog fold superfamily:
Metabolically, both enzymes serve identical roles in 4-chlorobenzoate dehalogenation pathways, converting 4-hydroxybenzoyl-CoA to 4-hydroxybenzoate and Coenzyme A. However, Arthrobacter’s ionization mechanism enhances activity toward chloro- and nitro-substituted analogs, reflecting niche-specific adaptation to diverse xenobiotics [5].
Table 3: Functional and Structural Comparison of Bacterial Thioesterases
Feature | Arthrobacter sp. SU | Pseudomonas sp. CBS3 | Functional Implication |
---|---|---|---|
Quaternary Structure | Outward-facing α-helices | Interfacial α-helices | Altered subunit communication |
Catalytic Base | Glu73 (nucleophile) | Asp17 (general base) | Mechanistic divergence |
4-OH Ionization State | 4-OH and 4-O⁻ populations | Exclusively 4-OH | Electrostatic tuning |
KM (μM) | 1.2 | 0.8 | Comparable substrate affinity |
CoA-Binding Site | Surface-exposed nucleotide | Partially buried nucleotide | Differential solvent shielding |
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